tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate
CAS No.:
Cat. No.: VC15818108
Molecular Formula: C13H15IN2O2
Molecular Weight: 358.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15IN2O2 |
|---|---|
| Molecular Weight | 358.17 g/mol |
| IUPAC Name | tert-butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate |
| Standard InChI | InChI=1S/C13H15IN2O2/c1-13(2,3)18-11(17)6-10-12(14)8-7-15-5-4-9(8)16-10/h4-5,7,16H,6H2,1-3H3 |
| Standard InChI Key | KPYXAGCCNDSZIS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CC1=C(C2=C(N1)C=CN=C2)I |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a bicyclic pyrrolo[3,2-c]pyridine scaffold, where the pyrrole ring is fused to the pyridine ring at the 3,2-c positions. Key substituents include:
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Iodine at the 3-position of the pyrrole ring, enabling further functionalization via halogen-exchange reactions .
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tert-Butyl acetate at the 2-position, serving as a protective group for carboxylic acid functionalities during synthesis .
The canonical SMILES representation is , and its InChIKey is .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.17 g/mol |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Stable under inert conditions; sensitive to strong acids/bases |
The iodine atom contributes to a high molecular weight and influences electronic properties, as evidenced by its NMR signals for aromatic protons (δ 6.80–8.34 ppm) . Mass spectrometry data show a parent ion peak at 358.17 [M+H].
Synthesis and Functionalization
Key Synthetic Routes
The synthesis of tert-butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate involves multi-step strategies, often starting from 4-amino-2-bromopyridine precursors . A representative pathway includes:
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Iodination:
Treatment of 4-amino-2-bromopyridine with iodine monochloride in acetic acid yields 4-amino-2-bromo-5-iodopyridine. This step achieves regioselective iodination at the 5-position (38% yield) . -
Sulfonylation:
Protection of the amino group via mesylation (methanesulfonyl chloride, , EtN) produces -(2-bromo-5-iodopyridin-4-yl)methanesulfonamide (54% yield) . -
Cyclization:
Base-mediated ring closure forms the pyrrolopyridine core. For example, Sonogashira coupling with ethynyl-tert-butyl pyrazole intermediates, followed by palladium-catalyzed cyclization, constructs the bicyclic system . -
Esterification:
Introduction of the tert-butyl acetate group via nucleophilic acyl substitution (e.g., using tert-butyl chloroacetate) completes the synthesis .
Optimization Strategies
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Protecting Groups: The tert-butyl ester enhances solubility and prevents undesired side reactions during cross-couplings .
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Palladium Catalysis: Suzuki-Miyaura and Buchwald-Hartwig couplings enable diversification at the 6-position of the pyrrolopyridine scaffold .
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Regioselective Iodination: Controlled iodination at the 3-position is critical for subsequent functionalization; competing regioisomers are separated chromatographically .
Biological Activities and Applications
Kinase Inhibition
Pyrrolopyridine derivatives, including iodinated analogs, exhibit potent kinase inhibitory activity. For instance:
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JAK2/STAT3 Pathway: Analogous compounds suppress STAT3 phosphorylation (IC < 50 nM), showing promise in oncology .
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ALK5 Inhibition: Structural analogs demonstrate sub-micromolar activity against transforming growth factor-β receptors, relevant in fibrosis and cancer .
Antibacterial Properties
The iodine substituent enhances halogen bonding with bacterial enzymes. Preliminary studies indicate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
Research Directions and Challenges
Analog Development
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Ring Modifications: Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 4-position could modulate electronic properties and bioavailability.
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Heteroatom Substitution: Replacing iodine with bromine or chlorine may alter reactivity and toxicity profiles .
Targeted Drug Delivery
Conjugation to nanoparticle carriers (e.g., PEGylated liposomes) could improve pharmacokinetics and reduce off-target effects.
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